molecular formula C13H20N2O3S3 B2428788 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine CAS No. 1705098-41-4

4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine

Cat. No.: B2428788
CAS No.: 1705098-41-4
M. Wt: 348.49
InChI Key: WSVOQYKHKYFGLG-UHFFFAOYSA-N
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Description

4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine is a complex organic compound featuring a thiophene ring, a thiazepane ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine typically involves multi-step reactions. One common approach is the condensation of thiophene derivatives with thiazepane and morpholine precursors. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazepane ring, leading to the formation of different thiazepane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the thiazepane ring can produce various thiazepane derivatives.

Scientific Research Applications

4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the thiazepane and morpholine rings can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine is unique due to its combination of three distinct ring systems, which confer a range of chemical and biological properties. This structural diversity makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S3/c16-21(17,15-5-8-18-9-6-15)14-4-3-13(20-11-7-14)12-2-1-10-19-12/h1-2,10,13H,3-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVOQYKHKYFGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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